molecular formula C10H17N3O2 B2674435 3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2019698-96-3

3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2674435
CAS No.: 2019698-96-3
M. Wt: 211.265
InChI Key: ZTDVUFZPWXCEID-UHFFFAOYSA-N
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Description

3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1H-1,2,4-triazole with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.

    Agriculture: The compound can be used in the synthesis of agrochemicals, including herbicides and pesticides.

    Materials Science: It is utilized in the design of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar chemical properties.

    3,5-Dimethyl-1H-pyrazole: Another heterocyclic compound with a similar structure but different biological activities.

    4,5-Dihydro-1H-1,2,4-triazol-5-one: A closely related compound with slight structural differences.

Uniqueness

3,4-dimethyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of the oxan-4-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

4,5-dimethyl-2-(oxan-4-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-8-11-13(10(14)12(8)2)7-9-3-5-15-6-4-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDVUFZPWXCEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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